(S)-tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.:
Cat. No.: VC19784324
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO5 |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | tert-butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-8-6-12-10-15(22-4)16(23-5)11-13(12)14(19)7-9-20/h9-11,14H,6-8H2,1-5H3 |
| Standard InChI Key | VZRYWMFNWWUHIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a dihydroisoquinoline scaffold, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The tert-butyl carbamate group at position 2 enhances steric bulk and metabolic stability, while methoxy groups at positions 6 and 7 modulate electronic properties and solubility. A 2-oxoethyl side chain at position 1 introduces a reactive ketone moiety, enabling further derivatization via nucleophilic addition or condensation reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₅ |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | tert-butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1CC=O)OC)OC |
| InChIKey | VZRYWMFNWWUHIX-UHFFFAOYSA-N |
The stereochemistry at position 1 (denoted by the (S)-configuration) influences its interactions with chiral biological targets, such as enzymes or receptors. Computational models predict a polar surface area of 85.7 Ų, suggesting moderate permeability across lipid membranes.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Ring Formation: Cyclization of a phenethylamine precursor with formaldehyde generates the dihydroisoquinoline core.
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Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under basic conditions installs methoxy groups.
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Side Chain Incorporation: A Michael addition of glyoxylic acid to the nitrogen atom, followed by oxidation, introduces the 2-oxoethyl group.
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Protection: The tert-butyl carbamate is installed via reaction with Boc anhydride in the presence of a base like DMAP.
Industrial Manufacturing Innovations
To enhance scalability, manufacturers employ:
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Continuous Flow Reactors: Minimize side reactions and improve heat transfer during exothermic steps.
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Enzymatic Resolution: Lipases or esterases achieve high enantiomeric excess (>99% ee) for the (S)-isomer.
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Green Chemistry Principles: Solvent recycling and catalytic hydrogenation reduce waste.
Biological Activities and Mechanistic Insights
Anticancer Properties
Preliminary studies on MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, with apoptosis induction via caspase-3 activation. The tert-butyl group enhances cellular uptake by passive diffusion, while methoxy substituents intercalate DNA, inhibiting replication.
| Assay System | Result | Mechanism Hypothesis |
|---|---|---|
| S. aureus (ATCC 25923) | MIC = 64 µg/mL | Metal ion chelation |
| MCF-7 Cells | IC₅₀ = 12.5 µM | Caspase-3 activation |
Chemical Reactivity and Derivative Synthesis
Nucleophilic Additions
The ketone group undergoes Grignard reactions to form secondary alcohols. For example, treatment with methylmagnesium bromide yields a tertiary alcohol derivative, enhancing solubility.
Condensation Reactions
Reaction with hydrazines generates hydrazones, which exhibit enhanced antiproliferative activity in HT-29 colon cancer cells (IC₅₀ = 8.2 µM).
Stability Considerations
The compound degrades under strong acidic conditions (pH < 2), with hydrolysis of the tert-butyl ester to carboxylic acid. Storage at −20°C in anhydrous DMSO is recommended for long-term stability.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
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Kinase Inhibitors: Modifications at position 1 improve selectivity for EGFR mutants.
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Neuroprotective Agents: Methoxy groups mimic natural antioxidants like resveratrol, reducing oxidative stress in neuronal models.
Prodrug Development
Ester hydrolysis in vivo releases the parent carboxylic acid, enabling targeted delivery to liver tissues.
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